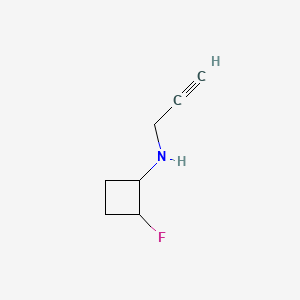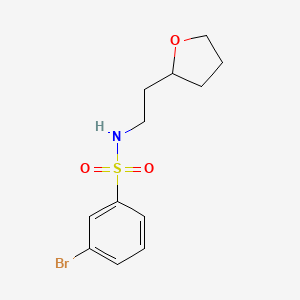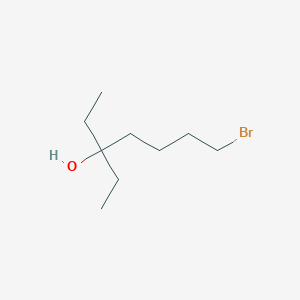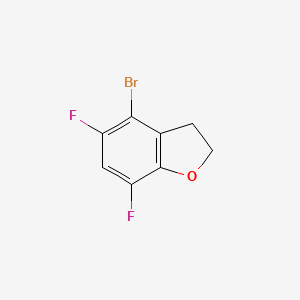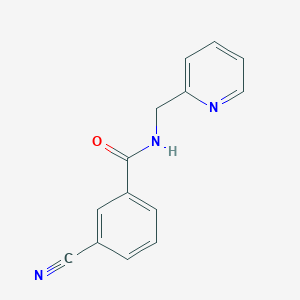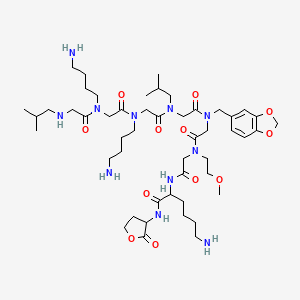
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl is a complex peptide derivative. This compound is characterized by its unique sequence of amino acids and functional groups, which contribute to its distinct chemical and biological properties. The presence of various functional groups such as isobutyl, butylamine, and benzodioxolylmethyl groups, along with glycine and lysine residues, makes this compound a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl involves multiple steps of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) to form peptide bonds. After the assembly of the peptide chain, the protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would involve automated peptide synthesizers that can handle the repetitive coupling and deprotection steps efficiently. The use of solid-phase peptide synthesis (SPPS) is common, where the growing peptide chain is anchored to a solid resin, allowing for easy purification and handling. The final product is typically purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or hydroxyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
科学的研究の応用
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and enzyme inhibition.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and bioconjugates.
作用機序
The mechanism of action of iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The presence of various functional groups allows for multiple modes of interaction, contributing to its versatility in biological systems.
類似化合物との比較
iBu-Gly-N(BuNH2)Gly-N(BuNH2)Gly-N(iBu)Gly-N(1,3-benzodioxol-5-ylmethyl)Gly-N(EtOMe)Gly-DL-Lys-DL-Hsl: can be compared with other peptide derivatives such as:
Gly-Gly-Gly: A simpler tripeptide used as a model for studying peptide behavior.
Gly-Gly: The simplest dipeptide, often used in biochemical studies.
Ala-Gly: A dipeptide with alanine and glycine, used in structural studies.
The uniqueness of This compound lies in its complex structure and the presence of multiple functional groups, which provide diverse chemical and biological properties.
特性
分子式 |
C49H83N11O12 |
|---|---|
分子量 |
1018.2 g/mol |
IUPAC名 |
6-amino-2-[[2-[[2-[[2-[[2-[4-aminobutyl-[2-[4-aminobutyl-[2-(2-methylpropylamino)acetyl]amino]acetyl]amino]acetyl]-(2-methylpropyl)amino]acetyl]-(1,3-benzodioxol-5-ylmethyl)amino]acetyl]-(2-methoxyethyl)amino]acetyl]amino]-N-(2-oxooxolan-3-yl)hexanamide |
InChI |
InChI=1S/C49H83N11O12/c1-35(2)25-53-26-43(62)56(19-10-8-17-51)30-44(63)57(20-11-9-18-52)31-46(65)59(27-36(3)4)33-47(66)60(28-37-13-14-40-41(24-37)72-34-71-40)32-45(64)58(21-23-69-5)29-42(61)54-38(12-6-7-16-50)48(67)55-39-15-22-70-49(39)68/h13-14,24,35-36,38-39,53H,6-12,15-23,25-34,50-52H2,1-5H3,(H,54,61)(H,55,67) |
InChIキー |
WKQQQBKYIRVGOW-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNCC(=O)N(CCCCN)CC(=O)N(CCCCN)CC(=O)N(CC(C)C)CC(=O)N(CC1=CC2=C(C=C1)OCO2)CC(=O)N(CCOC)CC(=O)NC(CCCCN)C(=O)NC3CCOC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![n-Allyl-6-fluorobenzo[b]thiophene-2-carboxamide](/img/structure/B14901451.png)
![6-Acetyl-8-cyclopentyl-5-methyl-2-((5-(4-propylpiperazin-1-yl)pyridin-2-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B14901453.png)
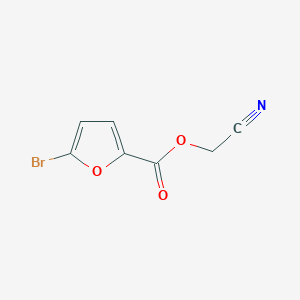
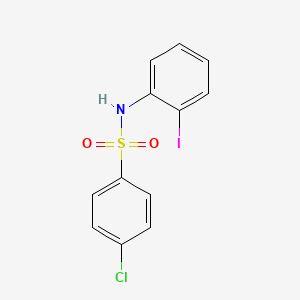
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B14901468.png)
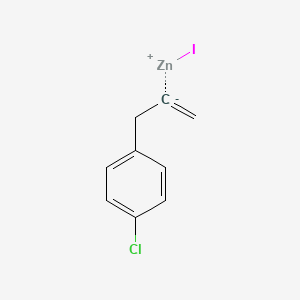
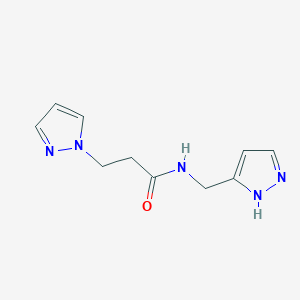
![3-[(N-n-Butyl-N-methylamino)methyl]phenylZinc bromide](/img/structure/B14901507.png)
